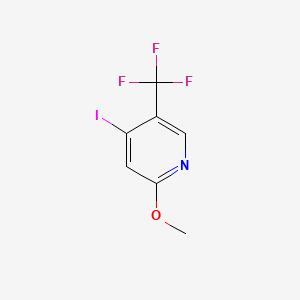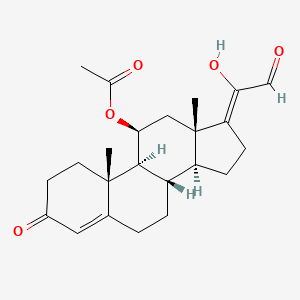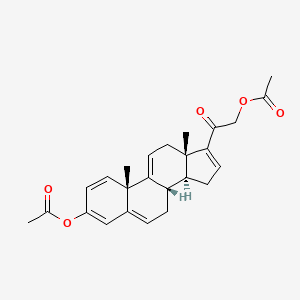
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester is an organic compound that belongs to the class of brominated esters. This compound features a bromine atom attached to a propanoate ester, which is further substituted with a tetrahydronaphthalenyl group. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester typically involves the bromination of a suitable precursor followed by esterification. One common method is the bromination of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting brominated acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step can be carried out in a controlled environment to minimize the formation of by-products. The esterification process can be optimized by using excess methanol and a suitable acid catalyst to drive the reaction to completion.
化学反応の分析
Types of Reactions
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The tetrahydronaphthalenyl group can be oxidized to form naphthalene derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of naphthalene derivatives.
科学的研究の応用
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the tetrahydronaphthalenyl group is oxidized to form naphthalene derivatives, involving the transfer of oxygen atoms.
類似化合物との比較
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester can be compared with other brominated esters and naphthalene derivatives:
Methyl 2-bromo-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
Methyl 2-bromo-3-(naphthalen-1-yl)propanoate: Similar but with a naphthalenyl group instead of a tetrahydronaphthalenyl group.
Methyl 2-bromo-3-(cyclohexyl)propanoate: Similar but with a cyclohexyl group instead of a tetrahydronaphthalenyl group.
The uniqueness of this compound lies in its tetrahydronaphthalenyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
IUPAC Name |
methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h4,6-7,13H,2-3,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJJTWRSGXIJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=C1CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)






![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)



![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)
![3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid](/img/structure/B568912.png)
